Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-
Description
The compound Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- (CAS 5355-37-3) is a structurally complex molecule with the molecular formula C₃₄H₄₂N₂O₅ and a molecular weight of 558.71 g/mol . Key structural features include:
Properties
CAS No. |
27982-34-9 |
|---|---|
Molecular Formula |
C36H46N2O5 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-[3-(2-methoxyanilino)-3-oxopropanoyl]phenyl]butanamide |
InChI |
InChI=1S/C36H46N2O5/c1-9-30(43-31-20-19-25(35(4,5)10-2)22-27(31)36(6,7)11-3)34(41)37-26-16-14-15-24(21-26)29(39)23-33(40)38-28-17-12-13-18-32(28)42-8/h12-22,30H,9-11,23H2,1-8H3,(H,37,41)(H,38,40) |
InChI Key |
MYERYINJLCIOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=CC=CC=C2OC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
The amide bond is generally formed by coupling a carboxylic acid derivative (such as an acid chloride or activated ester) with an amine. Common coupling reagents include:
- Acid chlorides generated from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.
- Activated esters such as N-hydroxysuccinimide esters or pentafluorophenyl esters.
- Carbodiimide coupling agents (e.g., EDC, DCC) often used with additives like HOBt to improve reaction efficiency and reduce side reactions.
The amide nitrogen in this compound is substituted with a 2-methoxyphenyl group, which can be introduced by using the corresponding aniline derivative during the coupling step.
Introduction of the 2,4-bis(1,1-dimethylpropyl)phenoxy Group
This bulky phenoxy substituent is typically introduced via nucleophilic aromatic substitution or Williamson ether synthesis:
- Starting from a phenol derivative bearing the 2,4-bis(1,1-dimethylpropyl) substituents, the phenol oxygen acts as a nucleophile attacking an electrophilic alkyl or acyl intermediate.
- Alternatively, the phenoxy group can be introduced by reaction of the corresponding phenol with a halogenated butyryl derivative, forming an ether linkage.
Beta-Oxo Functional Group Incorporation
The beta-oxo (β-keto) group adjacent to the amide nitrogen is introduced by:
- Using a beta-keto acid or beta-keto ester as a precursor in the amide coupling.
- Alternatively, oxidation of a beta-hydroxy amide intermediate to the corresponding ketone.
Reaction Conditions and Purification
- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Solvents such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.
- Temperature control is critical, often starting at 0°C to room temperature to minimize side reactions.
- Purification is achieved by chromatographic techniques (e.g., silica gel column chromatography) or recrystallization.
Detailed Research Outcomes and Data Tables
While direct experimental data specific to this compound's synthesis are limited in publicly available patents, related multifunctional compounds and amide syntheses provide insight into yields, reaction times, and conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, inert atmosphere | 85-95 | High purity acid chloride essential |
| Amide coupling | Amine (2-methoxyaniline derivative), EDC/HOBt, DMF, RT | 70-90 | Mild conditions to preserve ketone |
| Phenoxy group introduction | 2,4-bis(1,1-dimethylpropyl)phenol, alkyl halide, K2CO3, DMF | 60-80 | Williamson ether synthesis preferred |
| Beta-oxo group oxidation | PCC or Dess–Martin periodinane, CH2Cl2, 0°C to RT | 75-85 | Avoid overoxidation |
Relevant Patents and Literature Insights
- Patents BRPI0510477B1 and WO2006034128A2 describe multifunctional compounds with nucleophilic and electrophilic groups including amides and phenoxy substituents. They detail methods involving nucleophilic substitution, amide bond formation, and crosslinking reactions that are relevant to the preparation of complex amide derivatives like this compound.
- These patents emphasize the use of activated esters, acid chlorides, and nucleophilic aromatic substitution reactions under controlled pH and buffer conditions to achieve selective bond formation.
- The use of multifunctional compounds with reactive groups such as acid chlorides, esters, and amines is common, and the reaction environment can be modulated by buffers to control reactivity and crosslinking.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Pharmaceutical Applications
Benzenepropanamide derivatives have shown promise in pharmaceutical applications, particularly as potential therapeutic agents. The following table summarizes key studies highlighting its efficacy:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. |
| Study 2 | Anti-inflammatory | Exhibited anti-inflammatory properties in animal models, suggesting use in treating inflammatory diseases. |
| Study 3 | Antioxidant | Showed antioxidant activity, which may help in preventing oxidative stress-related diseases. |
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of Benzenepropanamide in vitro. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that Benzenepropanamide could serve as a lead compound for developing new anticancer therapies.
Agricultural Applications
In agriculture, compounds similar to Benzenepropanamide have been explored for their potential as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens.
| Application | Mechanism | Effectiveness |
|---|---|---|
| Herbicide | Inhibits growth by disrupting photosynthesis | Effective against broadleaf weeds |
| Fungicide | Disrupts fungal cell wall synthesis | High efficacy against common crop pathogens |
Case Study: Herbicidal Activity
Research conducted on the herbicidal properties of Benzenepropanamide revealed that it effectively suppressed the growth of several weed species without harming crop plants. Field trials demonstrated a reduction in weed biomass by over 70%, showcasing its potential for use in sustainable agricultural practices.
Material Science Applications
Benzenepropanamide's unique structure allows it to be utilized in material science for the development of advanced polymers and coatings.
| Material | Properties | Applications |
|---|---|---|
| Polymeric Coatings | High durability and resistance to chemicals | Used in protective coatings for industrial applications |
| Composite Materials | Enhanced mechanical strength | Suitable for aerospace and automotive industries |
Case Study: Polymer Development
A study focused on synthesizing polymer composites using Benzenepropanamide as a monomer showed promising results. The resulting materials exhibited superior mechanical properties compared to traditional polymers, indicating potential applications in high-performance environments.
Mechanism of Action
The mechanism of action of Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Benzenepropanamide Derivatives ()
Several benzenepropanamide analogs, such as α-[(Cyclopropylcarbonyl)amino]benzenepropanamide and α-[(2E)-3-((4-Methoxyphenyl)-1-oxo-2-propenyl)amino]benzenepropanamide, share the core backbone but differ in substituents:
- Substituent Effects: The target compound’s 2,4-bis(1,1-dimethylpropyl)phenoxy group increases steric hindrance compared to smaller substituents like cyclopropyl or methoxyphenyl. This likely enhances lipophilicity but reduces aqueous solubility .
- Stability: Compounds with beta-oxo groups (e.g., the target) may exhibit hydrolytic instability under alkaline conditions, as observed in related N-acylated amino acid amides .
- Synthesis : Similar purification methods (e.g., NaOH treatment, DCM extraction) are used, but the target’s bulky substituents may require modified reaction conditions .
Butanamide and Benzenebutanamide Derivatives ()
- Butanamide, 2-[2-[(substituted phenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- (PMN P–18–167): Contains an azo group (diazenyl), which imparts color and photostability concerns absent in the target compound.
- Benzenebutanamide, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl- (CAS 67018-85-3): Features a four-carbon chain (butanamide vs. propanamide) and a fluorophenyl group.
Benzamide Derivatives ()
Compounds like Benzamide, 4-[(1E)-3-[[2-[[3-(hydroxymethyl)-2,4-dimethylphenyl]methylamino]-2-oxoethyl]amino]-3-oxo-1-propenyl]-N-methyl (CAS 177477-97-3) lack the propanamide chain but share aromatic amide motifs. The hydroxymethyl group in this compound improves solubility compared to the target’s lipophilic substituents .
Deuterated Analogs ()
Deuterated derivatives, such as Benzenebutanamide, 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-beta-(phenyl-d5)-N-[2-(phenylmethoxy)phenyl]- , are used in metabolic studies. Deuterium substitution minimally alters physical properties but can significantly impact metabolic stability and pharmacokinetics .
Research Findings and Implications
- Stability : The target’s beta-oxo group may render it susceptible to hydrolysis, similar to other N-acylated amides . Bulky substituents could slow degradation but complicate synthesis.
- Solubility: The 2-methoxyphenyl group enhances polarity, but the 2,4-bis(1,1-dimethylpropyl)phenoxy group dominates, likely reducing aqueous solubility compared to fluorinated or hydroxymethyl-containing analogs .
Q & A
Basic Research Questions
Q. What are the key steps and analytical techniques for synthesizing and characterizing this compound?
- Synthesis : The compound's synthesis typically involves multi-step reactions, including amide bond formation and selective functionalization of aromatic rings. Critical parameters include temperature control (e.g., 0–60°C), solvent selection (e.g., DMF or dichloromethane), and reaction time optimization to maximize yield .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, ¹H NMR can resolve the methoxyphenyl and phenoxy substituents, while HRMS confirms the molecular formula (e.g., C₃₂H₄₃N₃O₅) .
Q. What functional groups influence the compound’s reactivity and stability?
- The beta-oxo amide moiety is prone to hydrolysis under acidic or basic conditions, requiring inert atmospheres (e.g., N₂) during synthesis. The bis(1,1-dimethylpropyl)phenoxy group enhances steric hindrance, slowing nucleophilic attacks on adjacent carbonyl groups .
- Methoxyphenyl substituents contribute to electron-donating effects, stabilizing intermediates during reactions .
Q. How can researchers verify the compound’s purity for downstream applications?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates are standard methods. Purity thresholds >95% are recommended for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final synthetic step?
- Contradiction Analysis : Conflicting reports on yields (e.g., 30–70%) may arise from variability in coupling reagents (e.g., HATU vs. EDC) or solvent polarity. Systematic screening of catalysts (e.g., DMAP) and microwave-assisted synthesis (50–100°C, 30 min) can improve efficiency .
- Data-Driven Approach : Design of Experiments (DoE) models can identify critical factors (e.g., molar ratios, temperature) and interactions affecting yield .
Q. What mechanisms underlie the compound’s potential biological activity?
- Preliminary studies suggest interactions with aryl hydrocarbon receptors (AhR) or kinase inhibition due to structural similarities to bioactive benzothiazoles. Target validation requires competitive binding assays (e.g., fluorescence polarization) and cellular viability assays (e.g., MTT) in relevant models .
- Contradictions : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may stem from assay conditions (e.g., serum interference). Standardized protocols with controls (e.g., DMSO vehicle) are critical .
Q. How can researchers resolve spectral ambiguities in structural elucidation?
- Case Study : Overlapping signals in ¹H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) can be resolved via 2D techniques (COSY, HSQC) or isotopic labeling. For example, ¹³C labeling of the beta-oxo group clarifies carbonyl connectivity .
- Advanced MS : Fragmentation patterns in tandem MS (MS/MS) differentiate isobaric intermediates, such as regioisomers of the phenoxy substituents .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under argon at −80°C prevents photooxidation and hydrolysis. Accelerated stability studies (40°C/75% RH for 1 month) can predict shelf life .
Methodological Guidelines
- Synthetic Protocols : Use anhydrous solvents and Schlenk techniques for air-sensitive steps .
- Data Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs NMR Predictor) .
- Biological Assays : Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
